Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate
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Overview
Description
Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate is a chemical compound with the molecular formula C28H20N2O3 and a molecular weight of 432.479. This compound has garnered significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,3-diphenylquinoxaline under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and quantity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A related compound with similar structural features but different biological activity.
2,3-Diphenylquinoxaline: Shares the quinoxaline core structure but lacks the benzoate moiety.
Methyl 4-(2,3-diphenylquinoxalin-6-yl)benzoate: A closely related compound with slight structural variations.
Uniqueness
Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3/c1-32-28(31)21-12-14-22(15-13-21)33-23-16-17-24-25(18-23)30-27(20-10-6-3-7-11-20)26(29-24)19-8-4-2-5-9-19/h2-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOMKFMDIRGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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